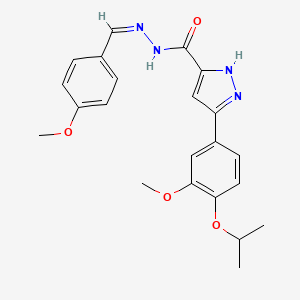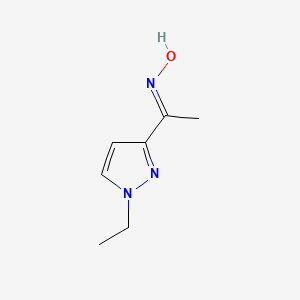![molecular formula C18H24ClN5O B2589618 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418593-22-1](/img/structure/B2589618.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, a cyclohexyl group, which is a cycloalkane, and a triazole group, which is a heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene and cyclohexyl groups suggests that the compound has a fairly rigid and complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amino group, for example, is a common site of reactivity in many organic compounds. The triazole ring might also participate in various chemical reactions .Scientific Research Applications
Synthesis and Mechanistic Studies
The development of novel synthetic routes and mechanistic insights into the formation of triazole and related compounds offers a glimpse into the research applications of complex molecules, including the type specified. For example, the synthesis of 5-amino-1,2,4-triazoles via 1,3-dipolar cycloaddition of carbodiimides and nitrilimines demonstrates the potential for creating diverse triazole-based compounds, which could be structurally related or functionally similar to the specified compound (Yen, Kung, & Wong, 2016). These synthetic pathways provide valuable tools for the design and synthesis of new molecules with potential biological or material applications.
Structural Characterization and Differentiation
Research involving the structural characterization and differentiation of closely related compounds, such as the study on "research chemicals" and their regioisomers, sheds light on the complexity of synthesizing and identifying novel compounds. The detailed analytical characterization, including chromatographic and spectroscopic techniques, is crucial for the accurate identification and differentiation of compounds with subtle structural differences (McLaughlin et al., 2016). Such methodologies are essential for the development and study of new chemical entities, including those with potential pharmacological activities.
Potential Biological Activities
While direct applications in biological systems for the specified compound were not identified, research on similar compounds, such as the synthesis and evaluation of new 2-chloro-3-hetarylquinolines, highlights the ongoing efforts to discover compounds with antibacterial and anticancer properties (Bondock & Gieman, 2015). The methodological approach to synthesizing these compounds and assessing their biological activities provides a framework that could be applicable to the compound , assuming its structural or functional similarities to the researched entities.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O.ClH/c19-17-14-9-5-4-6-12(14)10-15(17)20-18(24)16-11-23(22-21-16)13-7-2-1-3-8-13;/h4-6,9,11,13,15,17H,1-3,7-8,10,19H2,(H,20,24);1H/t15-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRVYIUCYNOML-SSPJITILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-ethyl-N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2589535.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)

![4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2589546.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2589547.png)


![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
